molecular formula C7H5ClFNO2 B580887 Methyl 3-chloro-5-fluoropyridine-2-carboxylate CAS No. 1214387-31-1

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Cat. No.: B580887
CAS No.: 1214387-31-1
M. Wt: 189.57
InChI Key: CEGSHNULHUHZKT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a fluorine atom at the fifth position, and a carboxylate ester group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-fluoropyridine-2-carboxylate typically involves the halogenation of pyridine derivatives followed by esterification. One common method includes the reaction of 3-chloro-5-fluoropyridine with methanol in the presence of a strong acid catalyst to form the ester. The reaction conditions often require refluxing the mixture to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield partially or fully reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

    Hydrolysis Products: 3-chloro-5-fluoropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical effects.

Comparison with Similar Compounds

  • Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • 2-fluoro-3-bromopyridine

Uniqueness: Methyl 3-chloro-5-fluoropyridine-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties can significantly influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSHNULHUHZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673248
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214387-31-1
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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